

An In-depth Technical Guide to 3-Bromophenylboronic Acid

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Compound of Interest

Compound Name: 3-Bromophenylboronic acid

Cat. No.: B151470

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Introduction

3-Bromophenylboronic acid (3-BrPBA) is an organoboron compound that has emerged as a versatile and indispensable reagent in modern organic synthesis.^[1] Structurally, it is a derivative of boronic acid featuring a phenyl group substituted with a bromine atom at the meta-position.^{[1][2]} Its stability, reactivity, and commercial availability make it a cornerstone for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **3-Bromophenylboronic acid**. It is intended for researchers, scientists, and drug development professionals who utilize cross-coupling chemistry and other advanced synthetic methodologies. The document details key quantitative data, experimental protocols, and the pivotal role of 3-BrPBA in the synthesis of pharmaceuticals and advanced materials.^[3]^[4]

Structure and Identification

3-Bromophenylboronic acid is characterized by a boronic acid functional group $[-B(OH)_2]$ attached to a brominated benzene ring. This arrangement is fundamental to its reactivity, particularly in transition metal-catalyzed cross-coupling reactions.

Identifier	Value
IUPAC Name	(3-bromophenyl)boronic acid[5]
CAS Number	89598-96-9[1][5][6][7]
Molecular Formula	C ₆ H ₆ BBrO ₂ [1][5][7]
Molecular Weight	200.83 g/mol [1][5][6]
SMILES	OB(O)c1cccc(Br)c1[6]
InChI Key	AFSSVCNPDKKSRR-UHFFFAOYSA-N[5][6]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **3-Bromophenylboronic acid** are well-documented, providing essential data for its handling, characterization, and use in reactions. The compound typically appears as a white to off-white powder or crystalline solid.[1][4][6] It should be noted that commercial samples may contain varying amounts of the corresponding boroxine (anhydride).[1][8]

Physical Properties

Property	Value
Melting Point	164-168 °C (lit.)[1][6]
Boiling Point	330.5 °C at 760 mmHg[1]
Density	1.67 g/cm ³ [1]
Solubility	Slightly soluble in DMSO and Methanol[1]
Flash Point	153.7 °C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **3-Bromophenylboronic acid**. Experimental data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.[2]

Spectroscopy	Data
¹ H NMR	Spectra recorded in DMSO-d6 show characteristic aromatic proton signals and a broad signal for the hydroxyl protons of the boronic acid group.[2]
¹³ C NMR	Spectra show distinct signals for the aromatic carbons, including the carbon atom bonded to the boron, which is a key identifier.[2]
FT-IR	The spectrum displays characteristic absorption bands for O-H stretching (from the boronic acid), C-H stretching (aromatic), C=C stretching (aromatic ring), and C-Br stretching.[2][5]
¹¹ B NMR	The chemical shift for aryl boronic acids typically appears around 27-30 ppm.

Experimental Protocols: Synthesis

The most common laboratory synthesis of **3-Bromophenylboronic acid** involves a lithium-halogen exchange reaction starting from 1,3-dibromobenzene, followed by electrophilic trapping with a trialkyl borate ester and subsequent acidic workup.[9]

Synthesis from 1,3-Dibromobenzene

Reagents and Equipment:

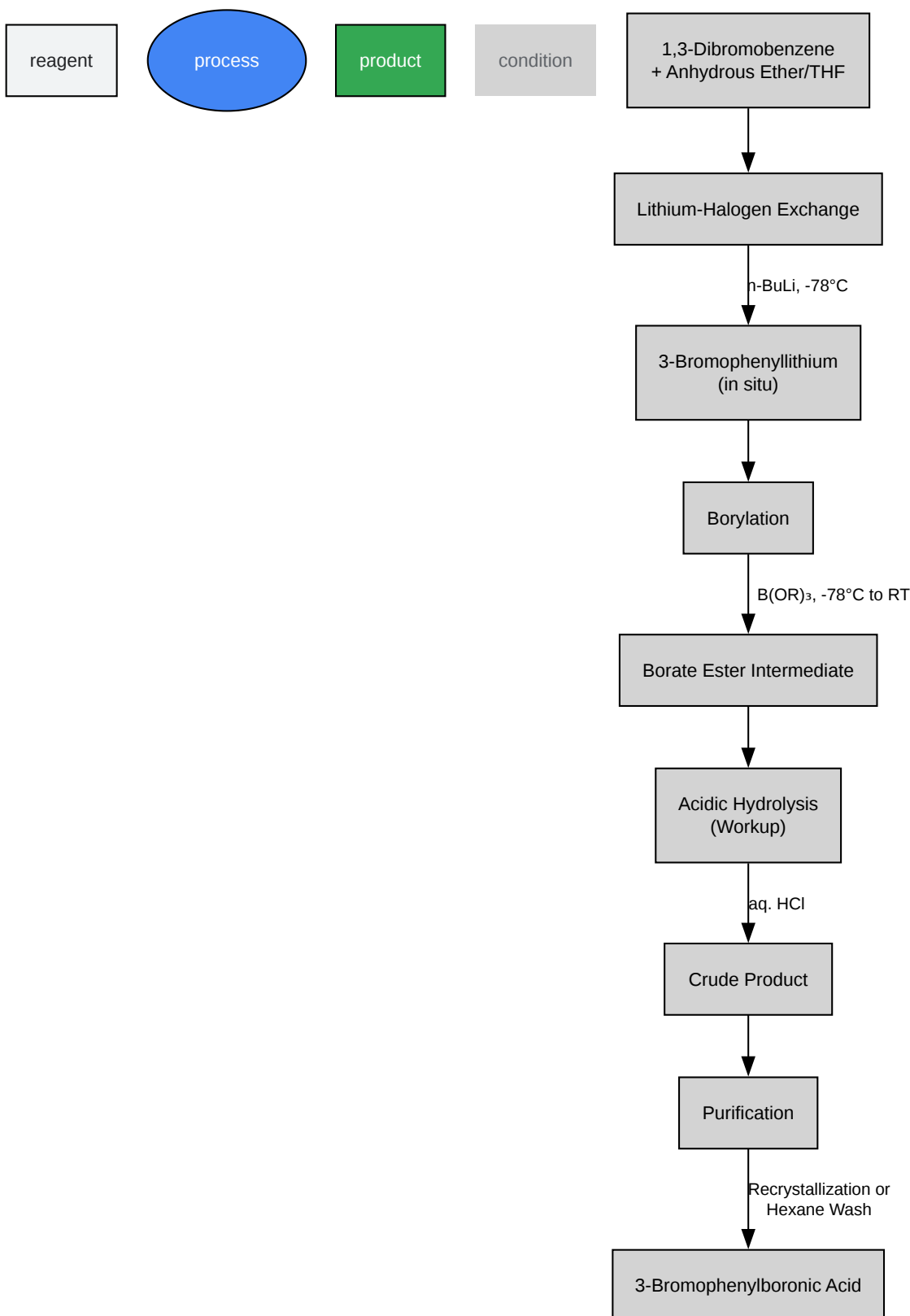
- 1,3-Dibromobenzene
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Triisopropyl borate or Trimethyl borate[10]
- Anhydrous diethyl ether or Tetrahydrofuran (THF)[9][10]
- Aqueous Hydrochloric Acid (HCl) (e.g., 1 M or 8%)[9][10]

- Hexane or Petroleum Ether for purification[9]
- Anhydrous magnesium sulfate
- Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature bath (e.g., acetone/dry ice)
- Nitrogen or Argon atmosphere setup

Procedure:

- A solution of 1,3-dibromobenzene (1.0 eq.) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere.[9][10]
- The solution is cooled to -78 °C using a dry ice/acetone bath.[9][10]
- n-Butyllithium (1.0 - 1.1 eq.) is added dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at -78 °C. The reaction is stirred for an additional 10-60 minutes at this temperature.[9][10]
- A solution of triisopropyl borate or trimethyl borate (1.1 - 1.2 eq.) in anhydrous ether/THF is then added dropwise, ensuring the temperature remains at -78 °C.[9][10]
- After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm gradually to room temperature and stirred for several hours or overnight.[9][10]
- The reaction is quenched by the cautious, dropwise addition of aqueous HCl at 0 °C. The mixture is stirred for approximately 15-60 minutes.[9][10]
- The organic layer is separated. The aqueous layer may be extracted with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[9]
- The solvent is removed under reduced pressure to yield the crude product.[9]
- Purification is achieved by recrystallization or by washing/triturating the crude solid with a non-polar solvent like hexane or petroleum ether to yield **3-Bromophenylboronic acid** as a

solid.[9]

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Caption: Synthetic workflow for **3-Bromophenylboronic acid**.

Applications in Research and Drug Development

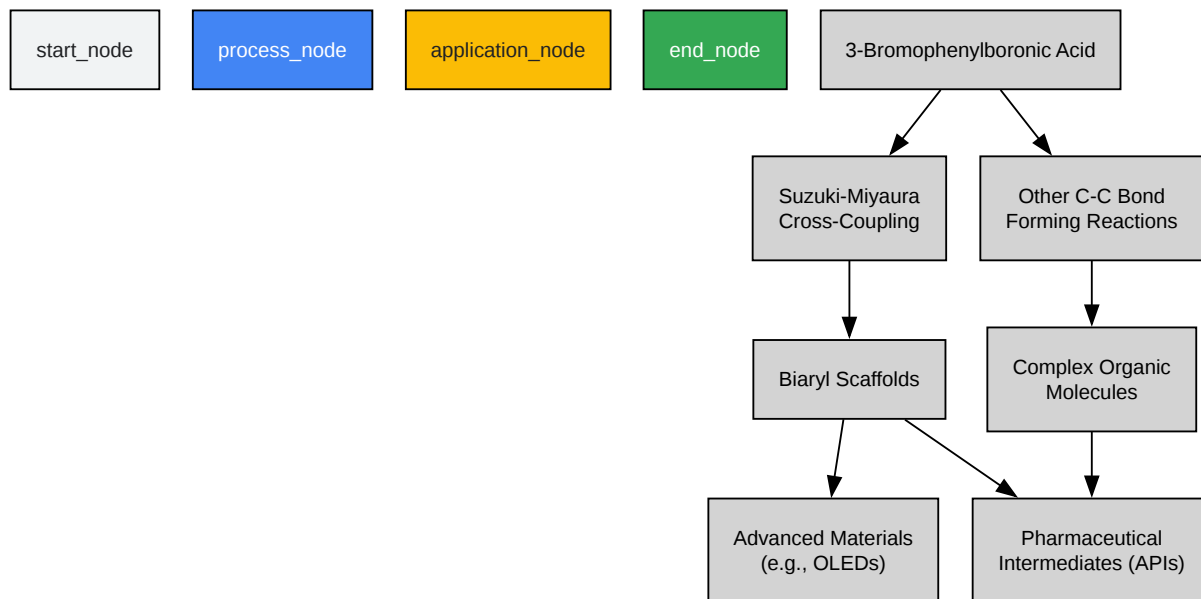
3-Bromophenylboronic acid is a cornerstone reagent in organic chemistry, primarily due to its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide, enabling the construction of biaryl and poly-aryl structures.

Key Reactions

- **Suzuki-Miyaura Coupling:** This is the most prominent application, used to synthesize a vast array of compounds, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[\[1\]](#)[\[6\]](#)
- **Oxidative Cross-Coupling:** It serves as a reactant in oxidative C-C bond-forming reactions.[\[1\]](#)
- **1,4-Addition Reactions:** It can participate in conjugate addition reactions with α,β -unsaturated ketones.[\[6\]](#)
- **C-H Functionalization:** The compound is used in reactions involving the direct functionalization of C-H bonds.[\[6\]](#)

Role in Drug Discovery

Boron-containing compounds, particularly boronic acids, have gained significant traction in medicinal chemistry.[\[11\]](#) The boronic acid moiety can act as a transition-state analogue inhibitor of serine proteases, leading to potent and selective enzyme inhibition. While **3-Bromophenylboronic acid** itself is a building block, its incorporation into larger molecules is a key strategy for developing new therapeutics.[\[11\]](#) For example, it can be used to synthesize precursors for drugs targeting cancer, viral infections, and inflammatory diseases.[\[3\]](#)[\[11\]](#)[\[12\]](#) The bromo-substituent provides a reactive handle for further molecular diversification, allowing chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.



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